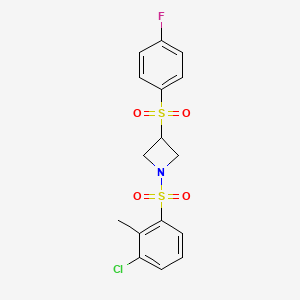

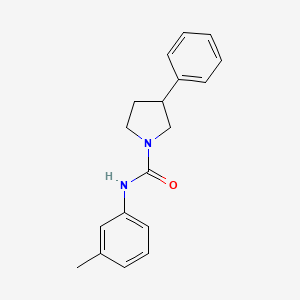

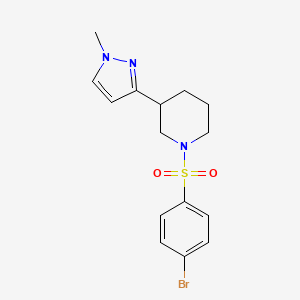

![molecular formula C15H10Cl2N4O2S B2491686 N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896333-38-3](/img/structure/B2491686.png)

N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic precursors to the final complex molecule. For instance, derivatives of 1,3,4-oxadiazole and 1,2,4-triazine have been synthesized through processes involving esterification, hydrazide formation, and subsequent cyclization reactions (Siddiqui et al., 2014). These methods may provide insight into the potential synthesis pathways for the compound .

Molecular Structure Analysis

The molecular structure of related compounds reveals folded conformations and interactions such as hydrogen bonding, which contribute to their stability and reactivity. For example, studies on similar acetamide derivatives have shown non-planar geometries between phenyl and pyrimidine rings, with intramolecular and intermolecular hydrogen bonds stabilizing the structure (Subasri et al., 2017).

Chemical Reactions and Properties

Compounds within this chemical class participate in various reactions, including nucleophilic addition and intramolecular migrations. Such reactivities are crucial for understanding the chemical behavior and potential applications of "N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide" (Miura et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are critical for the practical use and handling of the compound. Studies on similar molecules have shown how substitutions and molecular conformations affect these properties, providing valuable insights for the compound of interest (Cho et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity with various nucleophiles and the potential for forming derivatives through reactions in acidic or alkaline media, are essential for understanding the compound's applications and behavior in different environments (Renfrew et al., 2003).

Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopy and Stability Analysis

Research by (Mary et al., 2022) focused on the vibrational spectroscopic signatures of a similar compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. They used Raman and Fourier transform infrared spectroscopy, alongside ab initio calculations, to characterize the molecule. The study revealed key insights into the stereo-electronic interactions, confirming the stability of the molecule through natural bond orbital analysis.

Synthesis and Antiexudative Activity

Chalenko et al. (2019) explored the synthesis of pyrolin derivatives related to the chemical , specifically 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides. Their work, as detailed in (Chalenko et al., 2019), involved synthesizing these compounds and evaluating their antiexudative properties, demonstrating significant efficacy in this context.

Routes to Heterocycles

Samii et al. (1987) investigated the synthesis of heterocycles, such as 1,3,4-oxazoles, through the sulphenylation of unsaturated amides. The study, as reported in (Samii et al., 1987), showed the transformation of unsaturated carboxylic acids and amides into lactones, underlining the versatility of these chemical reactions in producing diverse heterocyclic compounds.

Synthesis and Antimicrobial Studies

Lahtinen et al. (2014) synthesized and characterized various sulfanilamide derivatives, including N-substituted analogs similar to the compound of interest. Their research, outlined in (Lahtinen et al., 2014), focused on examining the crystal structures, thermal properties, and antimicrobial activities of these compounds, contributing to our understanding of their potential pharmaceutical applications.

Antioxidant and Antitumor Activities

El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of nitrogen heterocycles, including compounds structurally related to N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide. The study, detailed in (El-Moneim et al., 2011), involved synthesizing these compounds and assessing their biological activities, revealing their potential in cancer treatment.

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4O2S/c16-10-5-4-9(7-11(10)17)18-13(22)8-24-14-19-12-3-1-2-6-21(12)15(23)20-14/h1-7H,8H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHUEXKAGHNTGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

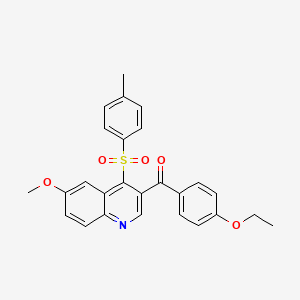

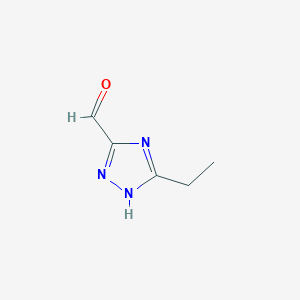

![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)

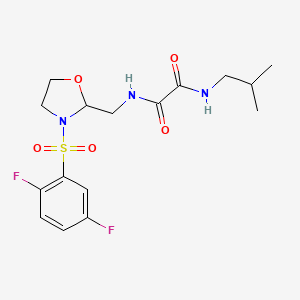

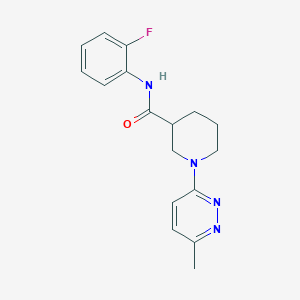

![4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2491609.png)

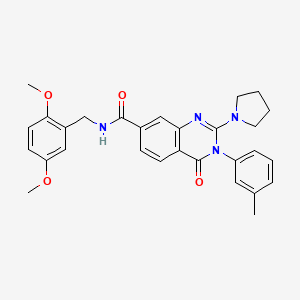

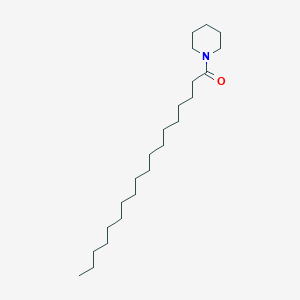

![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidaz](/img/structure/B2491610.png)

![4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2491622.png)

![2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid](/img/structure/B2491626.png)